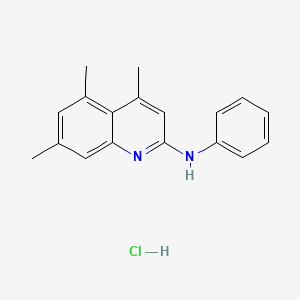
2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus Kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which play a critical role in cytokine signaling pathways. CP-690,550 has been shown to have potential therapeutic applications in a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide specifically inhibits JAK3, which is primarily expressed in immune cells such as T-cells, B-cells, and natural killer cells. JAK3 plays a critical role in cytokine signaling pathways, including those mediated by interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide prevents the activation of downstream signaling pathways, resulting in the suppression of cytokine production and T-cell activation.
Biochemical and Physiological Effects
2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects in preclinical and clinical studies. In vitro studies have demonstrated that 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide inhibits the production of cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the pathogenesis of autoimmune diseases. In vivo studies in animal models have shown that 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide reduces inflammation and prevents disease progression in various autoimmune diseases. Clinical trials in humans have demonstrated the efficacy of 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide in reducing disease activity and improving clinical outcomes in rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has several advantages and limitations for use in lab experiments. One advantage is that it specifically targets JAK3, making it a useful tool for studying the role of JAK3 in cytokine signaling pathways and autoimmune diseases. Another advantage is that it has been extensively studied in preclinical and clinical trials, providing a wealth of data on its efficacy and safety. However, one limitation is that it is a small molecule inhibitor, which may have off-target effects and limited selectivity. Additionally, 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has a short half-life and requires frequent dosing, which may complicate experimental design.
Future Directions
There are several future directions for research on 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide. One direction is to further elucidate the mechanisms of action of 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide, particularly in the context of specific autoimmune diseases. Another direction is to develop more selective JAK3 inhibitors with improved pharmacokinetic properties, such as longer half-life and reduced off-target effects. Additionally, there is a need for further clinical trials to evaluate the safety and efficacy of 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide in other autoimmune diseases. Finally, there is potential for the use of 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide in combination with other therapies, such as biologics and other small molecule inhibitors, to improve treatment outcomes in autoimmune diseases.
Synthesis Methods
2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide can be synthesized using a multi-step process involving a variety of chemical reactions. The synthesis typically begins with the reaction of 2,6-dimethylphenylamine with 2-chlorobenzoyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)benzamide. This intermediate is then reacted with pyrrolidine and sulfonyl chloride to form the final product, 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide.
Scientific Research Applications
2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in autoimmune diseases. In vitro studies have shown that 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide inhibits JAK3-mediated signaling pathways, resulting in the suppression of cytokine production and T-cell activation. In vivo studies in animal models have demonstrated the efficacy of 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide in reducing inflammation and preventing disease progression in various autoimmune diseases.
properties
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-13-6-5-7-14(2)18(13)21-19(23)16-12-15(8-9-17(16)20)26(24,25)22-10-3-4-11-22/h5-9,12H,3-4,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUUYZQLEHWXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,6-dimethylphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-oxime](/img/structure/B5090379.png)

![7-fluoro-N,3-dimethyl-N-[(3-methyl-4-pyridinyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5090392.png)
![1-(5-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5090405.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5090410.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(2-pyrazinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5090425.png)
![2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride](/img/structure/B5090426.png)
![4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5090429.png)


![3-anilino-2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5090446.png)
![1-(4-biphenylyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5090453.png)
![(2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine](/img/structure/B5090454.png)
![ethyl 1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5090466.png)